
Mercury;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury;palladium compounds are a unique class of organometallic compounds that combine the properties of both mercury and palladium. These compounds are of significant interest due to their potential applications in various fields, including catalysis, medicine, and materials science. The combination of mercury and palladium in a single compound allows for unique chemical reactivity and properties that are not observed in the individual elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercury;palladium compounds can be synthesized through various methods. One common approach involves the direct reaction of mercury(II) salts with palladium(0) complexes. For example, the reaction of mercury(II) chloride with palladium(0) complexes in the presence of ligands can yield this compound compounds. Another method involves the oxidative addition of mercury(II) compounds to palladium(0) complexes, forming bimetallic compounds.
Industrial Production Methods
Industrial production of this compound compounds typically involves the use of high-purity mercury and palladium precursors. The reaction conditions are carefully controlled to ensure the formation of the desired compound. The process may involve the use of inert atmospheres and anhydrous conditions to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury;palladium compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert this compound compounds to lower oxidation state species.
Substitution: Ligands in this compound compounds can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include halides, phosphines, and organometallic reagents. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compounds.
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidative addition reactions can yield bimetallic complexes, while substitution reactions can produce new organometallic compounds with different ligands.
Applications De Recherche Scientifique
Mercury;palladium compounds have a wide range of scientific research applications, including:
Catalysis: These compounds are used as catalysts in various organic reactions, including cross-coupling reactions and carbonylation reactions.
Medicine: this compound compounds are being investigated for their potential use in medical applications, such as anticancer agents and antimicrobial agents.
Materials Science: These compounds are used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Environmental Science: this compound compounds are studied for their potential use in environmental remediation, such as the removal of heavy metals from contaminated water.
Mécanisme D'action
The mechanism of action of mercury;palladium compounds involves the interaction of the metal centers with various molecular targets. The palladium center can facilitate oxidative addition and reductive elimination reactions, while the mercury center can interact with thiol groups in proteins and other biomolecules. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Mercury;palladium compounds can be compared with other similar compounds, such as:
Platinum;palladium compounds: These compounds also exhibit catalytic activity and are used in similar applications, but they have different reactivity and stability profiles.
Gold;palladium compounds: These compounds are used in catalysis and materials science, but they have unique electronic properties compared to this compound compounds.
Silver;palladium compounds: These compounds are used in antimicrobial applications and have different chemical reactivity compared to this compound compounds.
Propriétés
Numéro CAS |
106603-45-6 |
|---|---|
Formule moléculaire |
Hg2Pd |
Poids moléculaire |
507.60 g/mol |
Nom IUPAC |
mercury;palladium |
InChI |
InChI=1S/2Hg.Pd |
Clé InChI |
OALDHIAWVAWIDZ-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Hg].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)

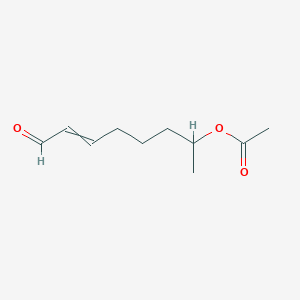
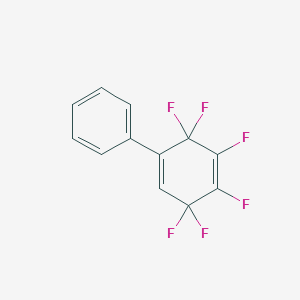
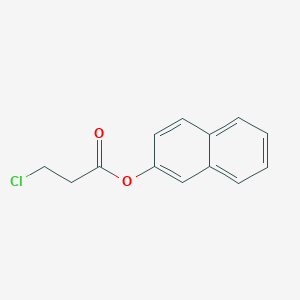
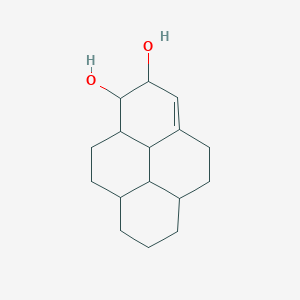
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
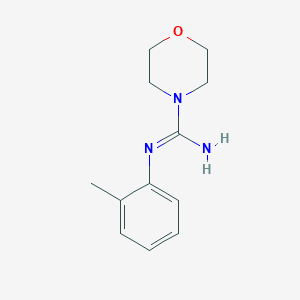


![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
